Cas no 72804-93-4 (8-ethyl-2-methylquinoline)
8-ethyl-2-methylquinoline structure
Product Name:8-ethyl-2-methylquinoline
Numero CAS:72804-93-4
MF:C12H13N
MW:171.238322973251
CID:1757619
PubChem ID:14475250
Update Time:2025-06-09
8-ethyl-2-methylquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Ethyl-2-methylquinoline
- 8-ethyl-2-methyl-quinoline
- AB52468
- CTK2G2105
- AGN-PC-001MJL
- 2-METHYL-8-ETHYLQUINOLINE
- SureCN9909149
- 8-Aethyl-2-methyl-chinolin
- Quinoline, 8-ethyl-2-methyl-
- Quinoline,8-ethyl-2-methyl
- MFCD09787884
- DB-074627
- 72804-93-4
- ZPVSAUSAHRIAQM-UHFFFAOYSA-N
- AKOS006282115
- SCHEMBL9909149
- DTXSID60560771
- 8-ethyl-2-methylquinoline
-
- Inchi: 1S/C12H13N/c1-3-10-5-4-6-11-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3
- Chiave InChI: ZPVSAUSAHRIAQM-UHFFFAOYSA-N
- Sorrisi: N1C(C)=CC=C2C=CC=C(CC)C=12
Proprietà calcolate
- Massa esatta: 171.10500
- Massa monoisotopica: 171.104799419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.3
- Superficie polare topologica: 12.9Ų
Proprietà sperimentali
- Densità: 1.032
- Punto di ebollizione: 276.9°C at 760 mmHg
- Punto di infiammabilità: 113.1°C
- Indice di rifrazione: 1.597
- PSA: 12.89000
- LogP: 3.10560
8-ethyl-2-methylquinoline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291718-250 mg |
8-Ethyl-2-methylquinoline, |
72804-93-4 | 250MG |
¥978.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291718A-500 mg |
8-Ethyl-2-methylquinoline, |
72804-93-4 | 500MG |
¥1,730.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291718-250mg |
8-Ethyl-2-methylquinoline, |
72804-93-4 | 250mg |
¥978.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291718A-500mg |
8-Ethyl-2-methylquinoline, |
72804-93-4 | 500mg |
¥1730.00 | 2023-09-05 |
8-ethyl-2-methylquinoline Letteratura correlata
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
72804-93-4 (8-ethyl-2-methylquinoline) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti